An In-Depth Technical Guide to the Chemical Properties of 1-(1H-Indol-5-yl)propan-1-one
An In-Depth Technical Guide to the Chemical Properties of 1-(1H-Indol-5-yl)propan-1-one
Introduction: 1-(1H-Indol-5-yl)propan-1-one, a heterocyclic ketone, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its structure, featuring a robust indole nucleus connected to a propanone moiety at the 5-position, offers a unique combination of electronic properties and reactive sites. The indole ring system is a well-established pharmacophore found in numerous biologically active compounds, while the ketone group provides a versatile handle for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Computed Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 1-(1H-Indol-5-yl)propan-1-one, while extensive experimental data is not widely published, we can consolidate its known identifiers and high-quality computed properties to build a reliable profile.
| Property | Value / Description | Source |
| IUPAC Name | 1-(1H-indol-5-yl)propan-1-one | - |
| CAS Number | 39750-25-9 | - |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Physical Form | Expected to be a solid at room temperature. | Inferred from similar structures[2] |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the indole N-H) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and indole nitrogen) | PubChem[1] |
| Rotatable Bonds | 2 | PubChem |
The computed octanol-water partition coefficient (XLogP3) of 2.5 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in organic solvents and limited solubility in aqueous media. This property is a critical consideration for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis and Purification
The most direct and industrially scalable approach to synthesizing 1-(1H-Indol-5-yl)propan-1-one is through the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for functionalizing aromatic rings.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 1-(1H-Indol-5-yl)propan-1-one.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative procedure. Optimization may be required based on laboratory conditions and scale.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Indole (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0 °C in an ice bath.
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Causality: Anhydrous and inert conditions are critical as Lewis acids like AlCl₃ are highly moisture-sensitive. Low temperature is used to control the exothermic reaction and minimize side-product formation.
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Lewis Acid Addition: Slowly add the Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the resulting slurry for 15-20 minutes.
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Acylation: Add propionic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Causality: Propionic anhydride is the acylating agent. A slight excess ensures complete consumption of the starting indole. The reaction forms a complex with the Lewis acid, which then acts as the electrophile.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding ice-cold water, followed by 1M HCl to dissolve the aluminum salts.
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Self-Validation: The quench must be performed slowly and at low temperature to manage the highly exothermic decomposition of the reaction complex.
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Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts and fragmentation patterns of similar indole derivatives.[3][4][5]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1-8.3 ppm (br s, 1H, N-H ), δ ~8.0 ppm (s, 1H, Ar-H 4), δ ~7.7-7.8 ppm (d, 1H, Ar-H 6), δ ~7.3-7.4 ppm (d, 1H, Ar-H 7), δ ~7.2 ppm (t, 1H, Ar-H 2), δ ~6.5 ppm (t, 1H, Ar-H 3), δ ~3.0 ppm (q, 2H, -CO-CH₂ -CH₃), δ ~1.2 ppm (t, 3H, -CO-CH₂-CH₃ ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~200-203 ppm (C =O), δ ~135-140 ppm (Ar-C ), δ ~120-130 ppm (Ar-C ), δ ~100-115 ppm (Ar-C ), δ ~32 ppm (-C H₂-CH₃), δ ~8 ppm (-CH₂-C H₃). |
| FT-IR (ATR) | ν ~3300-3400 cm⁻¹ (N-H stretch), ν ~3100 cm⁻¹ (Aromatic C-H stretch), ν ~1660-1680 cm⁻¹ (C=O stretch, conjugated), ν ~1500-1600 cm⁻¹ (C=C aromatic stretch). |
| Mass Spec. (EI) | M⁺ at m/z = 173. Expected fragments at m/z = 144 ([M-C₂H₅]⁺, loss of ethyl group) and m/z = 116 ([M-C₂H₅CO]⁺, loss of propanoyl group). |
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Expertise Insight: The key to confirming 5-position substitution via ¹H NMR is the aromatic region. One would expect a singlet for the H4 proton (adjacent to the carbonyl group and isolated from other protons), and two doublets for H6 and H7, which are ortho to each other. This distinct pattern contrasts with the patterns for 3- or 6-substituted indoles.
Chemical Reactivity and Derivatization
1-(1H-Indol-5-yl)propan-1-one possesses three primary sites for chemical modification, making it a valuable intermediate for building molecular diversity.
Diagram: Potential Reactivity Pathways
Caption: Key reactive sites and potential derivatization routes.
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Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolide anion. This nucleophile readily undergoes N-alkylation, N-arylation, or acylation, providing a straightforward method to attach various side chains or protecting groups.[6]
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Carbonyl Group: The ketone is susceptible to nucleophilic attack.
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Reduction: Reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, 1-(1H-indol-5-yl)propan-1-ol.
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Reductive Amination: Condensation with a primary or secondary amine followed by reduction with a mild hydride source (e.g., NaBH₃CN) yields the corresponding amine derivative. This is a powerful tool for building libraries of drug-like molecules.
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Indole Ring: The indole nucleus is electron-rich and prone to electrophilic aromatic substitution. The C3 position is generally the most reactive site. Reactions like halogenation (e.g., with NBS or Br₂) or nitration would be expected to occur preferentially at the C3 position, assuming the N-H is unprotected.
Applications in Research and Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a vast range of conditions. Derivatives of indole propanones and related structures have been investigated for several therapeutic applications.
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Enzyme Inhibition: Closely related 1-indol-1-yl-propan-2-ones have been designed and synthesized as potent inhibitors of human cytosolic phospholipase A2α (cPLA₂α), an enzyme implicated in inflammatory processes.[7] Some of these compounds also show dual inhibitory activity against fatty acid amide hydrolase (FAAH), another target for anti-inflammatory and analgesic drugs.[8]
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Serotonin Receptor Agonists: The indolethylamine core is fundamental to the structure of serotonin and many triptan-class drugs used for migraines, such as Zolmitriptan.[9] While 1-(1H-indol-5-yl)propan-1-one is not a direct agonist, its structural similarity to key intermediates makes it a valuable precursor for synthesizing novel serotonin receptor modulators.[10]
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Synthetic Intermediate: The compound serves as a versatile building block. Its functional handles allow for its incorporation into more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs.
Safety and Handling
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General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.[11][12]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.
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Handling: Work in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[12]
Conclusion
1-(1H-Indol-5-yl)propan-1-one is a strategically important heterocyclic ketone. Its synthesis is achievable through well-established synthetic methods like Friedel-Crafts acylation. The molecule's distinct spectroscopic signature allows for unambiguous characterization. With multiple reactive sites—the indole nitrogen, the aromatic ring, and the carbonyl group—it serves as an exceptionally versatile platform for the synthesis of diverse chemical libraries. Its structural relationship to known bioactive molecules, particularly enzyme inhibitors and receptor modulators, underscores its potential as a key intermediate for professionals in drug discovery and development.
References
- Fisher Scientific Company. (2012, February 27). Safety Data Sheet for 3-Amino-1,2-propanediol.
-
PubChem. (n.d.). 1-(1H-indol-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Cleanchem Laboratories LLP. (2026, February 24). Material Safety Data Sheet for Zolmitriptan EP Impurity F.
- Amanote Research. (n.d.). Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2a.
- Ajanta Pharma USA. (n.d.). Safety Data Sheet: Zolmitriptan Tablets, USP 2.5 mg and 5 mg.
- Sigma-Aldrich. (n.d.). 1-(1H-indol-3-yl)propan-2-one.
-
Ludwig, J., Bovens, S., Brauch, C., Schulze Elfringhoff, A., & Lehr, M. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Journal of Medicinal Chemistry, 49(8), 2611-20. [Link]
- Cheméo. (n.d.). Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4).
- Benchchem. (n.d.). 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-.
- International Journal of Creative Research Thoughts. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org.
-
PubChem. (n.d.). 1H-Indol-5-ol, 1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate.
- Yang, X.-M. (2026, February 22). (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one.
-
Haider, N., Kählig, H., & Wobus, A. (2007). Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds. Molecules, 12(8), 1836-1847. [Link]
- Mohamed-Ezzat, F., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate.
- Lee, J. Y., et al. (2001). Processes for the preparation of sumatriptan and related compounds.
- ChemScene. (n.d.). 1-(5-Nitro-1h-indol-3-yl)propan-1-one.
- SynThink Research Chemicals. (n.d.). Zolmitriptan USP Related Compound B; Zolmitriptan EP Impurity F.
-
Mátyus, P., et al. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Molecules, 8(7), 565-575. [Link]
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol.
-
Bovens, S., et al. (2010). 1-Indol-1-yl-propan-2-ones and related heterocyclic compounds as dual inhibitors of cytosolic phospholipase A(2)alpha and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 18(2), 945-52. [Link]
- PubChemLite. (n.d.). 1h-indole-1-propanol (C11H13NO).
Sources
- 1. 1-(1H-indol-3-yl)propan-1-one | C11H11NO | CID 89761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1H-indol-3-yl)propan-2-one | 1201-26-9 [sigmaaldrich.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Indol-1-yl-propan-2-ones and related heterocyclic compounds as dual inhibitors of cytosolic phospholipase A(2)alpha and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajantapharmausa.com [ajantapharmausa.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cleanchemlab.com [cleanchemlab.com]
